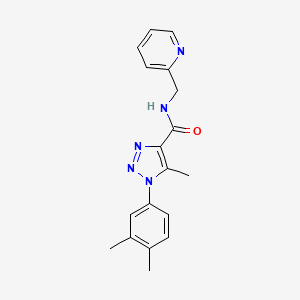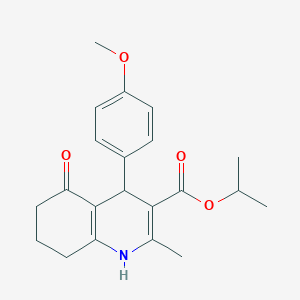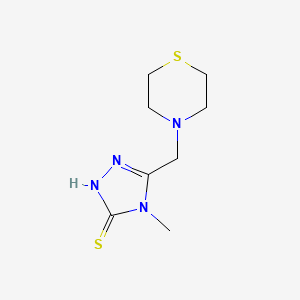![molecular formula C14H8BrNO2S2 B4890895 5-[(5-bromo-2-furyl)methylene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4890895.png)
5-[(5-bromo-2-furyl)methylene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(5-bromo-2-furyl)methylene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one, also known as BFT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BFT is a thiazolidinone derivative and has been synthesized through various methods.
Wirkmechanismus
The mechanism of action of 5-[(5-bromo-2-furyl)methylene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one is not fully understood. However, it is believed to act through multiple pathways, including the inhibition of enzymes, the binding to DNA and RNA, and the modulation of signaling pathways.
Biochemical and Physiological Effects:
5-[(5-bromo-2-furyl)methylene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one has been shown to have various biochemical and physiological effects. In cancer cells, 5-[(5-bromo-2-furyl)methylene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one has been shown to induce apoptosis and inhibit the growth and migration of cancer cells. In animal models, 5-[(5-bromo-2-furyl)methylene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one has been shown to reduce inflammation and oxidative stress. 5-[(5-bromo-2-furyl)methylene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one has also been shown to inhibit the activity of enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the regulation of neurotransmitters.
Vorteile Und Einschränkungen Für Laborexperimente
5-[(5-bromo-2-furyl)methylene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one has several advantages for lab experiments, including its relatively simple synthesis method and its potential applications in various fields. However, 5-[(5-bromo-2-furyl)methylene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one also has limitations, including its low solubility in water and its potential toxicity.
Zukünftige Richtungen
There are several future directions for the study of 5-[(5-bromo-2-furyl)methylene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one. In medicinal chemistry, further studies are needed to investigate the anti-cancer properties of 5-[(5-bromo-2-furyl)methylene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one and its potential applications in the treatment of other diseases, such as Alzheimer's disease. In biochemistry, further studies are needed to investigate the mechanism of action of 5-[(5-bromo-2-furyl)methylene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one and its potential applications in the development of new drugs. In materials science, further studies are needed to investigate the electronic properties of 5-[(5-bromo-2-furyl)methylene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one and its potential applications in organic electronics.
Synthesemethoden
5-[(5-bromo-2-furyl)methylene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one has been synthesized through various methods, including the reaction of 5-bromo-2-furaldehyde with thiourea and phenyl isothiocyanate. The reaction is carried out in the presence of a base, such as potassium hydroxide or sodium hydroxide, and the resulting product is purified through recrystallization. Other methods include the reaction of 5-bromo-2-furaldehyde with thiosemicarbazide and phenyl isothiocyanate or the reaction of 2-mercaptoacetic acid with 5-bromo-2-furaldehyde and phenyl isothiocyanate.
Wissenschaftliche Forschungsanwendungen
5-[(5-bromo-2-furyl)methylene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, 5-[(5-bromo-2-furyl)methylene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one has been investigated for its anti-cancer properties. It has been shown to inhibit the growth of cancer cells in vitro and in vivo and induce apoptosis in cancer cells. 5-[(5-bromo-2-furyl)methylene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one has also been studied for its anti-inflammatory properties and has been shown to reduce inflammation in animal models.
In biochemistry, 5-[(5-bromo-2-furyl)methylene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one has been studied for its ability to inhibit the activity of enzymes, such as acetylcholinesterase and butyrylcholinesterase. 5-[(5-bromo-2-furyl)methylene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one has also been shown to bind to DNA and RNA and inhibit their replication.
In materials science, 5-[(5-bromo-2-furyl)methylene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one has been investigated for its potential applications in organic electronics. It has been shown to have good electron transport properties and can be used as a hole-transporting material in organic solar cells.
Eigenschaften
IUPAC Name |
(5Z)-5-[(5-bromofuran-2-yl)methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrNO2S2/c15-12-7-6-10(18-12)8-11-13(17)16(14(19)20-11)9-4-2-1-3-5-9/h1-8H/b11-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEODAIQNQROOJM-FLIBITNWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)Br)SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=C(O3)Br)/SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-5-[(5-bromofuran-2-yl)methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-ethyl-N-[2-(2-fluorophenyl)ethyl]-4-piperidinamine](/img/structure/B4890815.png)


![3-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-chlorobenzoate](/img/structure/B4890843.png)
![1-[2-(1-adamantyl)ethoxy]-3-(4-thiomorpholinyl)-2-propanol hydrochloride](/img/structure/B4890850.png)
![lithium 3-[(4-methoxybenzoyl)amino]propanoate](/img/structure/B4890851.png)
![methyl 4-{[5-(isonicotinoylamino)-3,4-dihydro-2(1H)-isoquinolinyl]methyl}benzoate](/img/structure/B4890858.png)
![2-bromo-N-[1-(4-ethoxyphenyl)ethyl]benzamide](/img/structure/B4890866.png)
![3-bromo-N-(2-phenyl-1-{[(2-phenylethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B4890867.png)
![4-{[(benzylamino)carbonothioyl]amino}-N-(5-methyl-3-isoxazolyl)benzenesulfonamide](/img/structure/B4890881.png)


![6-methyl-N,N-dipropyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4890909.png)
